
H-Gly-Arg-Ala-Asp-Ser-Pro-OH
Overview
Description
H-Gly-Arg-Ala-Asp-Ser-Pro-OH is a synthetic peptide composed of the amino acids glycine, arginine, alanine, aspartic acid, serine, and proline. This peptide is often used as an inactive control in studies involving fibronectin inhibitors. It is known for its role in various biochemical and physiological processes, particularly in cell adhesion and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Arg-Ala-Asp-Ser-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, arginine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, aspartic acid, serine, and proline).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed to purify the final product .
Chemical Reactions Analysis
Aspartimide Formation
- Mechanism : The Asp-Ser sequence undergoes intramolecular cyclization, forming a five-membered aspartimide ring. This reaction is pH-dependent and can occur during Fmoc deprotection (using piperidine) or acidic cleavage .
- Outcomes :
Reaction Conditions and Outcomes
The table below summarizes critical reaction conditions and their impacts on GRADSP:
Reactivity in Biological Contexts
GRADSP is chemically stable under physiological conditions (pH 7.4, 37°C) due to its lack of reactive side chains (e.g., free thiols or oxidation-prone residues) . Key observations include:
- No Integrin Binding : The Ala substitution in the RGD motif (Arg-Ala-Asp vs. Arg-Gly-Asp) prevents interaction with integrin receptors, eliminating downstream signaling .
- Long-Term Stability : GRADSP retains structural integrity for >12 months when stored at -20°C in lyophilized form .
Comparative Reactivity of Analogous Peptides
The table below contrasts GRADSP’s reactivity with structurally similar peptides:
Scientific Research Applications
H-Gly-Arg-Ala-Asp-Ser-Pro-OH is known for its ability to interact with integrins, which are crucial for cell adhesion and signaling. The peptide's sequence includes the Arg-Gly-Asp motif, a well-established recognition site for integrins, particularly in promoting cell adhesion to extracellular matrix components.
Applications in Tissue Engineering
The peptide's properties make it suitable for applications in tissue engineering, particularly in developing scaffolds that promote cell attachment and proliferation.
Case Studies
- Scaffold Development : In a study involving collagen-like polypeptides, this compound was conjugated with poly(Pro-Hyp-Gly) to enhance cell adhesion and migration. The results showed significant improvements in cell behavior compared to traditional scaffolds .
Peptide Combination | Cell Adhesion | Cell Migration |
---|---|---|
This compound + Poly(Pro-Hyp-Gly) | Enhanced | Synergistic effect observed |
Control (Bovine Type I Collagen) | Baseline | Lower than combination |
Potential Therapeutic Applications
The therapeutic potential of this compound extends to areas such as wound healing and regenerative medicine.
Wound Healing
The peptide's ability to enhance cell migration suggests its use in wound healing applications. By promoting fibroblast adhesion and migration, it may facilitate faster tissue repair processes.
Research on Peptide Interactions
Studies have focused on the interactions between this compound and various cellular receptors to elucidate its role in biological systems.
Binding Studies
Research indicates that the peptide exhibits strong binding affinities with integrin receptors, which are pivotal in mediating cellular responses .
Receptor Type | Binding Affinity (Ki) |
---|---|
Integrin αvβ3 | 8.5 × 10⁻⁵ M |
Integrin α5β1 | Notable interaction |
Mechanism of Action
The mechanism of action of H-Gly-Arg-Ala-Asp-Ser-Pro-OH involves its interaction with cell surface receptors and proteins. It acts as an inactive control peptide for fibronectin inhibitors, meaning it does not compete with adenosine triphosphate (ATP) and does not exhibit reversible binding. The peptide’s effects are mediated through its specific amino acid sequence, which influences its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: Another peptide with a similar sequence but includes glycine instead of alanine.
H-Arg-Gly-Asp-Ser-OH: A shorter peptide with a similar sequence.
H-Gly-Pro-Arg-Pro-OH: A peptide with a different sequence but similar functional properties.
Uniqueness
H-Gly-Arg-Ala-Asp-Ser-Pro-OH is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its role as an inactive control peptide for fibronectin inhibitors sets it apart from other peptides with similar sequences .
Biological Activity
H-Gly-Arg-Ala-Asp-Ser-Pro-OH is a synthetic peptide composed of six amino acids: glycine (Gly), arginine (Arg), alanine (Ala), aspartic acid (Asp), serine (Ser), and proline (Pro). This compound is particularly significant in biochemical research, primarily serving as a negative control in studies involving integrin-mediated cell adhesion. Its unique structure allows it to interact with biological systems without triggering integrin activation, making it a valuable tool for investigating cell adhesion mechanisms.
Role as a Negative Control Peptide
This compound is primarily utilized in experiments that explore integrin-mediated processes. Unlike other peptides that contain the Arg-Gly-Asp (RGD) sequence, which actively bind to integrins and promote cell adhesion, this peptide lacks the necessary binding motifs. As a result, it does not compete with integrin-binding peptides, allowing researchers to isolate the specific effects of those active peptides on cellular behavior. This characteristic is crucial for understanding the mechanisms of integrin function and cellular interactions.
The peptide's mechanism of action revolves around its inability to activate downstream signaling pathways typically stimulated by integrin-binding peptides. By preventing integrin activation, this compound serves as a baseline control, enabling researchers to observe how active peptides influence cell adhesion and migration without interference from non-specific binding.
Research Applications
- Cell Adhesion Studies : Used extensively in research focusing on fibronectin inhibitors and their effects on cell adhesion and migration.
- Therapeutic Development : Employed in developing peptide-based drugs and studying drug delivery systems.
- Biochemical Assays : Functions as a control in various assays assessing the biological activity of other peptides.
Comparative Analysis of Related Compounds
The following table outlines several compounds similar to this compound, highlighting their structures and unique features:
Compound Name | Structure/Sequence | Unique Features |
---|---|---|
H-Gly-Arg-Gly-Asp-Ser-Pro-OH | Gly-Arg-Gly-Asp-Ser-Pro | Contains an additional glycine residue; active in binding |
H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH | Gly-Arg-Gly-Asp-D-Ser-Pro | Contains D-serine; alters biological activity |
H-Gly-S,S-cyclo-(Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys)-Ala-OH | Cyclized structure | Enhanced stability and potential activity |
GRGDSP | Gly-Arg-Gly-Asp-Ser-Pro | Active peptide known for strong integrin binding |
Study 1: Integrin-Mediated Cell Adhesion
In a study investigating the role of integrins in cell adhesion, researchers utilized this compound as a negative control to validate the effects of RGD-containing peptides. The results demonstrated that while active RGD peptides promoted significant cell adhesion, the presence of this compound effectively inhibited this process, confirming its role as a control peptide in such assays .
Study 2: Mechanistic Insights into Cell Migration
Another study explored how various peptides influenced cell migration through integrin pathways. This compound was employed to delineate the specific contributions of RGD-containing peptides. The findings indicated that while RGD peptides enhanced migration, the control peptide did not activate any signaling pathways, providing a clearer understanding of the mechanistic role of integrins in cellular movement .
Q & A
Q. How does the RAD sequence in H-Gly-Arg-Ala-Asp-Ser-Pro-OH differ functionally from the canonical RGD motif in integrin-mediated adhesion studies?
Basic Research Question
The RAD sequence (Arg-Ala-Asp) in this compound replaces the glycine residue in the canonical RGD (Arg-Gly-Asp) motif, altering its integrin-binding specificity. While RGD is recognized by integrins such as αvβ3 and α5β1 to mediate cell adhesion to extracellular matrix proteins like fibronectin, the RAD variant acts as a negative control due to its reduced binding affinity . Methodologically, researchers should use competitive binding assays (e.g., ELISA or surface plasmon resonance) to compare inhibition efficiencies of RAD and RGD peptides in blocking integrin-ligand interactions .
Q. What methodological considerations are critical when synthesizing and purifying this compound to ensure bioactivity?
Basic Research Question
Solid-phase peptide synthesis (SPPS) is the standard method, but the presence of multiple charged residues (Arg, Asp) requires optimized coupling conditions to minimize side reactions. Use Fmoc/t-Bu chemistry with HATU or PyBOP as activators to enhance efficiency. Post-synthesis, reverse-phase HPLC with a C18 column and acetonitrile/water gradients (0.1% TFA) ensures ≥95% purity, as validated by mass spectrometry (e.g., MALDI-TOF) . Lyophilization and storage at -20°C in anhydrous conditions prevent hydrolysis of the Asp-Ser bond .
Q. How can researchers resolve contradictions in reported binding affinities of this compound across different experimental models?
Advanced Research Question
Discrepancies may arise from conformational flexibility (linear vs. cyclic peptides), assay conditions (ionic strength, pH), or integrin subtype specificity. To address this:
- Perform circular dichroism (CD) spectroscopy to assess secondary structure under physiological conditions .
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics in varying buffer systems.
- Validate results across multiple cell lines (e.g., endothelial cells vs. cancer cells) to account for integrin heterogeneity .
Q. What strategies optimize the incorporation of this compound into biomimetic scaffolds for tissue engineering applications?
Advanced Research Question
To enhance scaffold bioactivity:
- Covalent conjugation : Use carbodiimide chemistry (EDC/NHS) to immobilize the peptide onto carboxylated polymers (e.g., poly(lactic-co-glycolic acid)).
- Concentration gradient testing : Screen 0.1–10 µM peptide densities to balance cell adhesion and proliferation without steric hindrance .
- Co-functionalization : Combine RAD with growth factors (e.g., BMP-2) to synergistically enhance osteogenic differentiation in bone regeneration models .
Q. What analytical techniques validate the structural and functional integrity of this compound post-synthesis?
Basic Research Question
- Structural validation :
- Functional validation :
Q. How does the conformational flexibility of this compound influence its efficacy in competitive binding assays compared to cyclic RGD peptides?
Advanced Research Question
Linear RAD peptides exhibit greater conformational flexibility than cyclic RGD analogs, leading to lower binding avidity due to entropic penalties upon integrin engagement. To quantify this:
- Use Förster resonance energy transfer (FRET) with labeled peptides to monitor conformational changes in real time.
- Compare IC50 values in inhibition assays; cyclic RGD typically shows 10–100-fold higher potency than linear RAD .
Q. What experimental designs mitigate off-target effects when using this compound in drug delivery studies?
Advanced Research Question
- Dose-response profiling : Titrate peptide concentrations (1 nM–10 µM) to identify the minimal effective dose for targeted delivery without saturating non-integrin receptors.
- Dual-labeling : Conjugate RAD with a fluorophore (e.g., FITC) and a drug (e.g., doxorubicin) to track cellular uptake and payload release separately .
- Negative controls : Include scrambled peptides (e.g., H-Ala-Arg-Ser-Asp-Pro-Gly-OH) to distinguish sequence-specific effects .
Q. How can researchers model the interaction between this compound and integrins using computational approaches?
Advanced Research Question
- Molecular docking : Use software like AutoDock Vina to predict binding poses of RAD with integrin αvβ3 (PDB ID: 1L5G).
- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in explicit solvent to analyze stability of RAD-integrin complexes vs. RGD .
- Free energy calculations : Apply MMPBSA/GBSA methods to compare binding energies, identifying critical residues (e.g., Arg in position 2) for mutagenesis studies .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N9O10/c1-11(28-19(38)12(29-16(34)9-24)4-2-6-27-23(25)26)18(37)30-13(8-17(35)36)20(39)31-14(10-33)21(40)32-7-3-5-15(32)22(41)42/h11-15,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,37)(H,31,39)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJRGURCDKCPCI-YTFOTSKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N9O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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